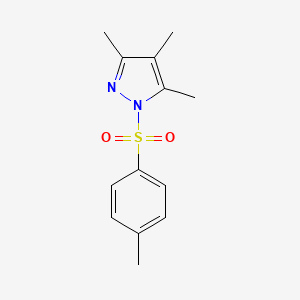

3,4,5-三甲基-1-甲苯磺酰基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4,5-trimethyl-1H-pyrazole is a chemical compound with the molecular formula C6H10N2 and a molecular weight of 110.16 . It is used for proteomics research .

Synthesis Analysis

The synthesis of pyrazoles, including 3,4,5-trimethyl-1H-pyrazole, has been widely studied. Traditional methods involve the reaction of hydrazines and β-di-functional compounds such as 1,3-dicarbonyl compounds . More recent advances in electrophilic cyclization strategies have led to many studies on the synthesis of substituted pyrazoles under mild reaction conditions with excellent regioselectivity .Molecular Structure Analysis

The molecular structure of 3,4,5-trimethyl-1H-pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The positioning of the pyrazole ligands allows for a close contact, likely the result of pyrazole ring polarization .Chemical Reactions Analysis

Pyrazoles, including 3,4,5-trimethyl-1H-pyrazole, have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Physical And Chemical Properties Analysis

3,4,5-trimethyl-1H-pyrazole is a solid compound . It has a molecular weight of 110.16 . More specific physical and chemical properties such as density, boiling point, and melting point are not available in the search results.科学研究应用

合成和化学性质

合成和反应性3,4,5-三甲基-1-甲苯磺酰基-1H-吡唑及其衍生物通过各种化学反应合成,为高度取代的吡唑提供了一条途径,由于其在氧化化学中的潜在应用和作为其他化学化合物的原料而受到关注。例如,已经开发出两步一锅法合成 4,5-二氢-N-甲苯磺酰基-1H-吡唑。该过程涉及甲基锂或苯基锂与 4,4-二甲基-3,5-二取代-4H-吡唑反应,生成 4,5-二氢-3,4,4,5,5-五取代-1H-吡唑的阴离子作为中间体,然后通过与甲苯磺酰氟反应转化为 N-甲苯磺酰基化合物 (Truong et al., 2008)。

结构和鉴定已经研究了 3,4,5-三甲基-1-甲苯磺酰基-1H-吡唑衍生物的结构性质,为它们的分子特征和区分各种异构体的潜力提供了见解。例如,1-取代的 1H-吡唑胺的 exo-N-甲苯磺酰化引起的 4-H 的低场化学位移的程度允许区分 3-和 5-氨基异构体,扩展了吡唑取代基增量系统 (Ege & Franz, 1984)。

反应性和衍生物已经探索了 3,4,5-三甲基-1-甲苯磺酰基-1H-吡唑衍生物在各种化学反应中的反应性,导致形成具有潜在应用的新型化合物。例如,4,5-二氢-3,5,5-三甲基-1-[(4-甲基苯基)磺酰基]-1H-吡唑与甲苯磺酰氯在特定条件下反应可以产生在碳 3 处氯化的吡唑啉,表明这些化合物的化学多功能性 (Ojala et al., 1998)。

属性

IUPAC Name |

3,4,5-trimethyl-1-(4-methylphenyl)sulfonylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-9-5-7-13(8-6-9)18(16,17)15-12(4)10(2)11(3)14-15/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQFLLFBCHMUAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino [1,2-h]purin-3-yl]acetate](/img/structure/B2876697.png)

![2-[4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2876700.png)

![3,6-dichloro-N-[3-[(3,6-dichloropyridine-2-carbonyl)-propylamino]phenyl]pyridine-2-carboxamide](/img/structure/B2876701.png)

![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2876704.png)

![N-(benzo[d]thiazol-6-yl)-2-chlorobenzamide](/img/structure/B2876705.png)

![2-chloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2876708.png)

![Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2876711.png)

![N-(2,6-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2876714.png)